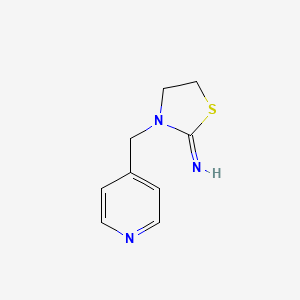

2-Imino-3-(4-pyridylmethyl)thiazolidine

CAS No.:

Cat. No.: VC14167325

Molecular Formula: C9H11N3S

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11N3S |

|---|---|

| Molecular Weight | 193.27 g/mol |

| IUPAC Name | 3-(pyridin-4-ylmethyl)-1,3-thiazolidin-2-imine |

| Standard InChI | InChI=1S/C9H11N3S/c10-9-12(5-6-13-9)7-8-1-3-11-4-2-8/h1-4,10H,5-7H2 |

| Standard InChI Key | IGYGCGJLQCEVCT-UHFFFAOYSA-N |

| Canonical SMILES | C1CSC(=N)N1CC2=CC=NC=C2 |

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-Imino-3-(4-pyridylmethyl)thiazolidine is C₉H₁₁N₃S, with a molecular weight of 193.27 g/mol. Its structure comprises a five-membered thiazolidine ring (containing sulfur and nitrogen) substituted with:

-

An imino group (=NH) at position 2, which introduces tautomeric possibilities between thiazolidine-2-imine and thiazolidine-2-amine forms.

-

A 4-pyridylmethyl group at position 3, contributing aromaticity and hydrogen-bonding capabilities via the pyridine nitrogen .

Key physicochemical properties inferred from analogs include:

-

LogP (octanol-water partition coefficient): ~1.5–2.0, suggesting moderate lipophilicity suitable for membrane permeability .

-

Hydrogen-bond donors/acceptors: 1 donor (imino NH) and 4 acceptors (pyridine N, thiazolidine S, and two ring nitrogens), facilitating interactions with biological targets .

Synthetic Routes and Modifications

While no explicit synthesis of 2-Imino-3-(4-pyridylmethyl)thiazolidine is documented, its preparation can be extrapolated from methods used for analogous iminothiazolidines:

Cyclocondensation of Thioureas

A common route involves reacting substituted thioureas with α-halo carbonyl compounds. For example:

-

Step 1: Condensation of 4-pyridylmethylamine with carbon disulfide to form a substituted thiourea intermediate.

-

Step 2: Reaction with 1,2-dibromoethane or chloroacetaldehyde under basic conditions to cyclize into the thiazolidine core .

Post-Modification of Thiazolidine Scaffolds

Alternative approaches modify preformed thiazolidines:

-

Imination: Treating 3-(4-pyridylmethyl)thiazolidine with hydroxylamine or ammonia under oxidative conditions to introduce the imino group .

Structure-Activity Relationships (SAR)

Critical SAR insights from related compounds guide predictions about 2-Imino-3-(4-pyridylmethyl)thiazolidine:

Challenges and Future Directions

Despite its promising scaffold, 2-Imino-3-(4-pyridylmethyl)thiazolidine requires further investigation to:

-

Optimize Synthetic Yield: Current methods for analogs suffer from low yields (~40–60%) due to side reactions during cyclization .

-

Elucidate Pharmacokinetics: Predictive models indicate moderate hepatic clearance (20 mL/min/kg) but potential CYP450 inhibition risks .

-

Expand Biological Screening: Prioritize assays against cancer, infectious diseases, and neurological targets to identify lead applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume